molecular formula C19H32 B14370508 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene CAS No. 93673-08-6

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene

Katalognummer: B14370508
CAS-Nummer: 93673-08-6
Molekulargewicht: 260.5 g/mol
InChI-Schlüssel: BFRJPRYJQIJMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methylpropyl group and a nonan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Reduced hydrocarbons

    Substitution: Halogenated or nitrated benzene derivatives

Wissenschaftliche Forschungsanwendungen

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include:

    Membrane Interaction: The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.

    Protein Binding: It can bind to specific proteins, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene can be compared with other alkyl-substituted benzenes:

    1-(2-Methylpropyl)-4-(octan-2-YL)benzene: Similar structure but with an octan-2-yl group instead of a nonan-2-yl group. This compound may have slightly different physical and chemical properties.

    1-(2-Methylpropyl)-4-(decan-2-YL)benzene: Contains a decan-2-yl group, leading to differences in hydrophobicity and reactivity.

    1-(2-Methylpropyl)-4-(hexan-2-YL)benzene: With a hexan-2-yl group, this compound may exhibit different solubility and interaction profiles.

Eigenschaften

CAS-Nummer

93673-08-6

Molekularformel

C19H32

Molekulargewicht

260.5 g/mol

IUPAC-Name

1-(2-methylpropyl)-4-nonan-2-ylbenzene

InChI

InChI=1S/C19H32/c1-5-6-7-8-9-10-17(4)19-13-11-18(12-14-19)15-16(2)3/h11-14,16-17H,5-10,15H2,1-4H3

InChI-Schlüssel

BFRJPRYJQIJMTK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)C1=CC=C(C=C1)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.